molecular formula C12H7IN2O B1388403 2-(4-Iodophenoxy)nicotinonitrile CAS No. 1094242-66-6

2-(4-Iodophenoxy)nicotinonitrile

Cat. No. B1388403
CAS RN: 1094242-66-6
M. Wt: 322.1 g/mol
InChI Key: BAAGBIPVKDJAJZ-UHFFFAOYSA-N
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Description

2-(4-Iodophenoxy)nicotinonitrile is a chemical compound with the molecular formula C12H7IN2O . It has an average mass of 322.101 Da and a monoisotopic mass of 321.960297 Da . This compound has garnered increasing attention in the scientific community due to its potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of nicotinonitrile derivatives, which includes 2-(4-Iodophenoxy)nicotinonitrile, involves the preparation from the corresponding 3-cyano-(2 H )-pyridones in excellent yields . The ring cyclization of the nicotinonitrile derivatives in the presence of sodium methoxide provided the furo [2,3- b ]pyridines in moderate to good yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Iodophenoxy)nicotinonitrile are not detailed in the retrieved sources .

Scientific Research Applications

Synthetic Routes to Nicotine Nitriles

Nicotinonitrile and its analogues have prompted enormous research aimed at developing synthetic routes to these heterocyclic . The compound “2-(4-Iodophenoxy)nicotinonitrile” could potentially be used in these synthetic routes due to its structural similarity.

Biological and Medicinal Properties

The biological and medicinal properties of nicotinonitrile and its analogues have been the subject of extensive research . Given its structural similarity, “2-(4-Iodophenoxy)nicotinonitrile” could potentially share these properties and be used in related applications.

Therapeutic Activities

Many drugs containing nicotinonitrile derivatives are available in the market, such as Bosutinib, Milrinone, Neratinib, and Olprinone . “2-(4-Iodophenoxy)nicotinonitrile” could potentially be used in the development of similar drugs due to its structural similarity.

Biological Activities

Nicotinonitrile and its derivatives have been reported to possess a wide range of biological activities . “2-(4-Iodophenoxy)nicotinonitrile” could potentially be used in research exploring these activities.

Chemical Research

“2-(4-Iodophenoxy)nicotinonitrile”, also known as IPPN, has garnered increasing attention in the scientific community due to its potential applications in various fields of research and industry.

Pharmaceutical Research

Given the wide range of therapeutic activities of nicotinonitrile and its derivatives , “2-(4-Iodophenoxy)nicotinonitrile” could potentially be used in pharmaceutical research for the development of new drugs.

Safety And Hazards

While specific safety and hazard information for 2-(4-Iodophenoxy)nicotinonitrile is not available in the retrieved sources, it’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

2-(4-iodophenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7IN2O/c13-10-3-5-11(6-4-10)16-12-9(8-14)2-1-7-15-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAGBIPVKDJAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Iodophenoxy)nicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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